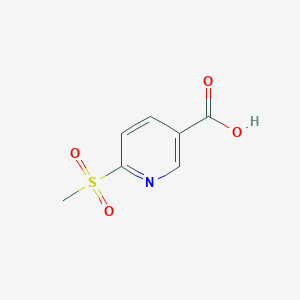

6-(Methylsulfonyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXELRDIIZXYOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-34-2 | |

| Record name | 6-methanesulfonylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Methylsulfonyl)nicotinic Acid (CAS 1186663-34-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylsulfonyl)nicotinic acid, with the Chemical Abstracts Service (CAS) number 1186663-34-2, is a pyridine carboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a pyridine ring substituted with both a carboxylic acid and a methylsulfonyl group, makes it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological significance, analytical methodologies, and safety considerations.

Chemical and Physical Properties

This compound is a white to off-white solid. A detailed summary of its known and estimated physicochemical properties is provided below.

| Property | Value | Source |

| CAS Number | 1186663-34-2 | |

| Molecular Formula | C₇H₇NO₄S | [1] |

| Molecular Weight | 201.20 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Not explicitly reported; expected to be high, similar to related compounds like 6-Methylnicotinic acid (210-213 °C).[2] | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water, similar to other nicotinic acid derivatives.[3][4] | |

| pKa | Not explicitly reported; the carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for nicotinic acids. |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a key tool for confirming the structure of the molecule. A representative ¹H NMR spectrum is available.[1]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the S=O stretches of the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).[5][6]

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage around the sulfonyl group.

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be inferred from patent literature and general organic chemistry principles. The most probable synthetic route involves the oxidation of a precursor containing a methylthio group to the corresponding methylsulfonyl group.

A plausible synthetic pathway is outlined below:

References

Physicochemical properties of 6-(methylsulfonyl)pyridine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-(Methylsulfonyl)pyridine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

6-(Methylsulfonyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid and a methylsulfonyl group. This unique combination of functional groups confers a specific set of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and drug discovery. The electron-withdrawing nature of the methylsulfonyl moiety and the hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen are critical determinants of its interaction with biological targets and its overall pharmacokinetic profile. This guide provides a comprehensive technical overview of its core physicochemical properties, detailing the experimental methodologies for their determination and discussing the implications for drug development.

Molecular Structure and Identity

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior and properties.

-

IUPAC Name: 6-(Methylsulfonyl)pyridine-3-carboxylic acid

-

Synonyms: 6-(Methylsulfonyl)nicotinic acid

-

CAS Number: 145333-33-7

-

Chemical Formula: C₇H₇NO₄S

-

Molecular Weight: 201.20 g/mol

Caption: Chemical structure of 6-(methylsulfonyl)pyridine-3-carboxylic acid.

Core Physicochemical Properties

The interplay between the aromatic pyridine ring, the acidic carboxyl group, and the polar, electron-withdrawing sulfonyl group dictates the compound's behavior in various environments. These properties are paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

The pKa values define the ionization state of the molecule across a range of pH values, which directly impacts its solubility, permeability, and target binding. This molecule possesses two key ionizable centers: the carboxylic acid and the pyridine nitrogen.

-

Carboxylic Acid (pKa₁): This group is acidic. Its pKa is influenced by the strong electron-withdrawing effect of the adjacent methylsulfonyl group on the pyridine ring, which stabilizes the carboxylate anion, thereby increasing its acidity (lowering its pKa) relative to benzoic acid.

-

Pyridine Nitrogen (pKa₂): The lone pair of electrons on the pyridine nitrogen imparts basic properties. However, the potent electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the pyridine ring.

Table 1: Predicted and Experimental Physicochemical Data

| Parameter | Value | Source/Method |

| Melting Point | 218-220 °C | Combi-Blocks |

| pKa (acid) | 3.14 (Predicted) | ChemAxon |

| pKa (base) | -1.9 (Predicted) | ChemAxon |

| LogP | 0.21 (Predicted) | ChemAxon |

| Aqueous Solubility | 1.83 g/L (Predicted) | ChemAxon |

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate determination of the ionization constants.

-

System Preparation: A solution of 6-(methylsulfonyl)pyridine-3-carboxylic acid is prepared in a suitable solvent system (e.g., methanol/water) to ensure complete solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH electrode and an automatic titrator to ensure precise volume additions and stable pH readings. The entire system is maintained at a constant temperature (e.g., 25 °C).

-

Data Analysis: The titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point. Specialized software is often used to refine the pKa values by fitting the entire titration curve, which is crucial for compounds with overlapping pKa values or low solubility.

Causality Behind Experimental Choices:

-

Co-Solvent System: Using a co-solvent is essential for compounds that may not be fully soluble in water at the required concentration, preventing inaccurate results due to precipitation.

-

Inert Atmosphere: The titration vessel is purged with nitrogen gas to eliminate dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the analyte's pKa values.

Lipophilicity (LogP)

Lipophilicity, measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a molecule's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method (OECD 107)

This is the gold-standard method for LogP determination.

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are pre-saturated by shaking them together for 24 hours to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of the compound is dissolved in the aqueous phase. This solution is then combined with the pre-saturated n-octanol in a separatory funnel and shaken vigorously until partitioning equilibrium is achieved.

-

Quantification: After separation of the two phases (often aided by centrifugation), the concentration of the compound in each phase is accurately measured using a validated analytical technique, typically HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Trustworthiness through Self-Validation:

-

A critical validation step is to perform a mass balance calculation. The sum of the total mass of the compound recovered from both the octanol and aqueous phases should be within a narrow margin (e.g., ±5%) of the initial mass added to the system. This confirms the accuracy of the measurements and ensures no material was lost to adsorption or degradation.

Aqueous Solubility

Solubility is a gatekeeper property for oral absorption and formulation development.

Experimental Protocol: Thermodynamic Solubility Assay

-

Equilibration: An excess amount of the solid compound is added to a series of vials containing aqueous buffers of different, physiologically relevant pH values. The vials are then agitated at a constant temperature until the system reaches equilibrium (typically 24-72 hours), meaning the concentration of the dissolved compound no longer changes.

-

Separation: The saturated solution is carefully separated from the remaining solid by filtration or centrifugation.

-

Analysis: The concentration of the compound in the clear filtrate or supernatant is determined by HPLC-UV.

-

Solid State Characterization: The remaining solid should be analyzed by techniques such as X-ray Powder Diffraction (XRPD) to confirm that the compound's solid form did not change (e.g., convert to a different polymorph or a hydrate) during the experiment.

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability

Assessing the stability of a compound under various stress conditions is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways.

Forced Degradation (Stress Testing) Protocol:

-

Stress Conditions: Solutions of the compound are subjected to a battery of harsh conditions as prescribed by ICH guidelines (Q1A):

-

Hydrolytic: Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at elevated temperatures.

-

Oxidative: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Exposure to a controlled light source with both UV and visible outputs.

-

-

Analysis: At specified time points, samples are analyzed using a stability-indicating HPLC method. This is a method that has been specifically developed and validated to separate the intact parent compound from all potential degradation products.

-

Peak Purity and Identification: A photodiode array (PDA) detector is used to assess the purity of the parent peak. Mass spectrometry (LC-MS) is employed to identify the structures of any significant degradants.

Implications for Drug Development

The physicochemical profile of 6-(methylsulfonyl)pyridine-3-carboxylic acid makes it a versatile building block:

-

Target Engagement: The carboxylic acid is a potent hydrogen bond donor and acceptor and can form salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site.

-

Solubility and PK Modulation: The methylsulfonyl group is a polar, metabolically stable moiety that can improve aqueous solubility and resist oxidative metabolism, potentially leading to a more favorable pharmacokinetic profile.

-

Scaffold Hopping: It can serve as a bioisosteric replacement for other acidic heterocycles, allowing for fine-tuning of properties while maintaining key binding interactions.

Conclusion

6-(Methylsulfonyl)pyridine-3-carboxylic acid presents a well-defined set of physicochemical properties that are highly relevant to modern drug discovery. Its acidity, moderate lipophilicity, and potential for good aqueous solubility, driven by the combination of its functional groups, make it an attractive scaffold. The rigorous, validated experimental protocols outlined in this guide provide a clear framework for the characterization of this and similar molecules, ensuring the generation of high-quality, reliable data essential for advancing drug development programs.

An In-Depth Technical Guide to 6-(Methylsulfonyl)nicotinic Acid for Research and Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

6-(Methylsulfonyl)nicotinic acid is a heterocyclic organic compound belonging to the pyridinecarboxylic acid family. It is characterized by a nicotinic acid (pyridine-3-carboxylic acid) core functionalized with a methylsulfonyl group at the 6-position. While nicotinic acid itself is widely recognized as Vitamin B3, a crucial nutrient in various metabolic pathways, its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1][2]

The strategic placement of the methylsulfonyl (-SO₂CH₃) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, on the nicotinic acid scaffold suggests its potential utility as a versatile building block in the synthesis of novel chemical entities. This guide provides a comprehensive overview of the structure, molecular weight, and key chemical properties of this compound, alongside a conceptual framework for its synthesis and its potential applications in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of this compound consists of a pyridine ring, a carboxylic acid group at position 3, and a methylsulfonyl group at position 6. The presence of the nitrogen atom in the aromatic ring, combined with the acidic carboxyl group and the polar sulfonyl group, imparts a unique electronic and steric profile to the molecule, making it an attractive scaffold for molecular design.

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Properties

Quantitative data for this compound is summarized below. It is important to note that while fundamental properties like molecular weight are calculated, experimental values for properties such as melting point and solubility are not widely published and would require empirical determination.

| Property | Value | Source(s) |

| CAS Number | 1186663-34-2 | [3][4][5][6] |

| Molecular Formula | C₇H₇NO₄S | [3][4][6] |

| Molecular Weight | 201.20 g/mol | [3][6] |

| Synonyms | 6-(Methylsulfonyl)pyridine-3-carboxylic acid | [3] |

| Purity (Typical) | ≥98% | [3] |

Conceptual Synthetic Workflow

Rationale for Synthetic Strategy

The most direct and reliable method to introduce a methylsulfonyl group onto an aromatic ring is through the oxidation of the corresponding methylthioether. This approach is favored due to the commercial availability of precursors and the high efficiency of the oxidation step. The proposed workflow, therefore, begins with a suitable precursor, such as 6-(methylthio)nicotinic acid, and proceeds via a controlled oxidation reaction.

Proposed Experimental Protocol: Oxidation of 6-(Methylthio)nicotinic Acid

This protocol describes a generalized procedure. Researchers should perform stoichiometric calculations and optimize reaction conditions (e.g., temperature, time, solvent) based on their specific laboratory setup and scale.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 6-(methylthio)nicotinic acid (1.0 equivalent), in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Causality: DCM is chosen for its inertness and ability to dissolve both the starting material and the oxidant, while acetic acid can be used if solubility is a challenge and can also participate in the reaction mechanism.

-

Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the oxidation reaction and prevent over-oxidation or side reactions.

-

-

Addition of Oxidant:

-

Slowly add a solution of an oxidizing agent, such as meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate), (approx. 2.2 equivalents) portion-wise or via a dropping funnel.

-

Causality: Using slightly more than two equivalents of the oxidant ensures the complete conversion of the thioether first to the sulfoxide and then to the desired sulfone. Slow addition is paramount to maintain temperature control.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness: This self-validating step ensures the reaction is proceeding as expected and allows for determination of the reaction endpoint, preventing unnecessary reaction time or incomplete conversion. A new spot corresponding to the more polar product should appear as the starting material is consumed.

-

-

Workup and Quenching:

-

Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stirring for 15-20 minutes.

-

If DCM was used, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Causality: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Recrystallization is often effective for obtaining high-purity crystalline solids on a larger scale.

-

Visualization of Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Significance in Medicinal Chemistry and Drug Development

The value of this compound as a research tool lies in the combination of its two core functional motifs.

-

The Nicotinic Acid Scaffold: This moiety is a well-established pharmacophore. As a vitamer of Vitamin B3, it is recognized by biological systems and serves as the structural basis for numerous therapeutic agents.[1][2][7] Its presence can confer favorable properties related to absorption, distribution, metabolism, and excretion (ADME).

-

The Methylsulfonyl Group: This functional group is frequently incorporated into drug candidates by medicinal chemists to modulate physicochemical properties. It is a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets like enzymes and receptors. Furthermore, its polarity can enhance aqueous solubility, and its resistance to metabolic degradation can improve the pharmacokinetic profile of a parent molecule.

The combination of these features makes this compound a promising starting material or intermediate for constructing compound libraries. It allows researchers to explore new chemical space by leveraging a biologically relevant core while fine-tuning properties through the sulfonyl group, potentially leading to the discovery of new drug candidates for a wide range of therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with a unique structural architecture. Its molecular formula of C₇H₇NO₄S and molecular weight of 201.20 g/mol provide a precise basis for its use in quantitative scientific research.[3][6] While detailed experimental data remains sparse, its structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. The conceptual synthetic workflow outlined in this guide provides a logical and scientifically sound basis for its preparation in a laboratory setting. For professionals in drug discovery and development, this compound represents an opportunity to innovate by combining a proven heterocyclic scaffold with a functionally significant sulfonyl group to design next-generation therapeutic agents.

References

The Multifaceted Nicotinic Acid Scaffold: A Comprehensive Review of its Derivatives in Medicinal Chemistry

Introduction: The Enduring Legacy of a Simple Pyridine Carboxylic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule essential for numerous biological processes.[1] While its role as a vitamin is well-established, its therapeutic applications at pharmacological doses have cemented its importance in medicine.[1] For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia, but its journey in medicinal chemistry has expanded far beyond lipid management.[1] The simple pyridine-3-carboxylic acid scaffold has proven to be a remarkably versatile template for the design and synthesis of a diverse array of derivatives with a broad spectrum of therapeutic activities. These derivatives have shown promise in treating a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]

This in-depth technical guide provides a comprehensive review of nicotinic acid derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of this important class of compounds.

The Chemical Foundation: Synthesis of Nicotinic Acid Derivatives

The structural simplicity of nicotinic acid offers a number of reactive sites for chemical modification, primarily at the carboxylic acid group and on the pyridine ring. This allows for the synthesis of a wide variety of derivatives, including esters, amides, hydrazones, and various heterocyclic compounds.

Core Synthetic Strategies

The most common synthetic approaches involve the activation of the carboxylic acid moiety, followed by reaction with a suitable nucleophile.

Experimental Protocol: General Synthesis of Nicotinic Acid Amides

-

Activation of Nicotinic Acid: To a solution of nicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) is added, along with a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). The reaction is stirred at room temperature for 30 minutes to form the activated ester.

-

Amide Formation: The desired amine (1 equivalent) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct. The filtrate is washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure nicotinic acid amide.

A general workflow for the synthesis of key nicotinic acid derivatives is depicted below.

Caption: General synthetic routes to key nicotinic acid derivatives.

Therapeutic Applications and Mechanisms of Action

The derivatization of nicotinic acid has led to the discovery of compounds with a wide range of biological activities. The following sections explore the key therapeutic areas where these derivatives have shown significant promise.

Dyslipidemia: The Original Indication and Beyond

Nicotinic acid is a well-established lipid-lowering agent that favorably modulates the entire lipid profile.[3] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][4]

Mechanism of Action in Dyslipidemia:

The primary mechanism of nicotinic acid's lipid-lowering effects involves the inhibition of lipolysis in adipose tissue.[5][6] This is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[7]

Caption: Mechanism of nicotinic acid in reducing VLDL synthesis.

By inhibiting adenylyl cyclase, nicotinic acid reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL).[4] The reduced lipolysis leads to a decrease in the flux of free fatty acids (FFAs) to the liver. Since FFAs are a key substrate for hepatic triglyceride synthesis, this results in reduced production of very-low-density lipoprotein (VLDL), and consequently, LDL.[5]

Oncology: A New Frontier for Nicotinic Acid Derivatives

Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents.[2] These compounds have been shown to target various hallmarks of cancer, including angiogenesis, cell proliferation, and apoptosis.

Targeting Angiogenesis through VEGFR-2 Inhibition:

One of the most promising anticancer mechanisms of nicotinic acid derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[8] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9]

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinic acid derivatives.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these derivatives can block its autophosphorylation and downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.[8][10]

Structure-Activity Relationship of Anticancer Nicotinic Acid Derivatives:

SAR studies have revealed that the anticancer activity of nicotinic acid derivatives can be significantly influenced by the nature of the substituents on the pyridine ring and the amide/ester functionality. For instance, the introduction of bulky hydrophobic groups can enhance binding to the hydrophobic pocket of the VEGFR-2 active site.[8]

| Compound | Modification | Target | IC50 (µM) | Reference |

| Sorafenib | (Reference Drug) | VEGFR-2 | 0.09 | [8] |

| Derivative A | Nicotinamide-based | VEGFR-2 | 0.061 | [10] |

| Derivative B | Nicotinamide-based | VEGFR-2 | 0.078 | [10] |

This table presents a selection of data for illustrative purposes. For a comprehensive understanding, please refer to the cited literature.

Neurodegenerative Diseases: A Protective Role for Nicotinic Acid and its Derivatives

Emerging evidence suggests that nicotinic acid and its derivatives may have neuroprotective effects and could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11]

Mechanisms of Neuroprotection:

The neuroprotective effects of nicotinic acid are thought to be multifactorial. As a precursor to nicotinamide adenine dinucleotide (NAD+), it plays a crucial role in cellular energy metabolism and DNA repair.[3] NAD+ levels are often depleted in neurodegenerative conditions, and restoring these levels may enhance neuronal survival.[11]

Furthermore, nicotinic acid derivatives can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.[12] Activation of certain nAChR subtypes can promote the non-amyloidogenic processing of amyloid precursor protein (APP) and reduce the production of neurotoxic amyloid-beta (Aβ) peptides.[13]

Clinical trials are currently underway to investigate the therapeutic potential of nicotinic acid and its derivatives in Alzheimer's disease.[14][15][16][17]

Anti-inflammatory and Analgesic Properties

Nicotinic acid derivatives have also demonstrated significant anti-inflammatory and analgesic activities.[1][18] The anti-inflammatory effects are, in part, mediated by the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18] Some derivatives have also been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[18]

Future Perspectives and Conclusion

The field of medicinal chemistry continues to uncover the vast therapeutic potential of nicotinic acid derivatives. The versatility of the nicotinic acid scaffold, coupled with a deeper understanding of its biological targets and mechanisms of action, provides a fertile ground for the development of novel therapeutics.[19]

Future research will likely focus on:

-

Design of Subtype-Selective Ligands: Developing derivatives that selectively target specific receptor subtypes (e.g., GPR109A or specific nAChRs) to maximize therapeutic efficacy and minimize side effects.

-

Multi-target Drug Design: Creating hybrid molecules that can simultaneously modulate multiple targets involved in a particular disease, such as combining a VEGFR-2 inhibitory moiety with a cytotoxic agent for cancer therapy.

-

Exploration of New Therapeutic Areas: Investigating the potential of nicotinic acid derivatives in other diseases, including metabolic disorders, infectious diseases, and autoimmune conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Nicotinamide as an Early Alzheimer's Disease Treatment | Clinical Research Trial Listing [centerwatch.com]

- 16. Alzheimer's disease basic science finding leads to clinical trial [medicine.iu.edu]

- 17. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing ( Alzheimer Disease ) ( NCT06582706 ) [trialx.com]

- 18. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-(Methylsulfonyl)nicotinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(Methylsulfonyl)nicotinic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical resource for researchers, scientists, and drug development professionals. It outlines the theoretical considerations that govern solubility, provides detailed, step-by-step experimental protocols for both kinetic and thermodynamic solubility assessment, and offers insights into the interpretation of the resulting data. By grounding the experimental approach in the fundamental principles of physical chemistry and providing robust, self-validating methodologies, this guide empowers researchers to generate high-quality, reliable solubility data essential for advancing their research and development endeavors.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility can be a significant hurdle, leading to low bioavailability and challenging formulation development. In chemical synthesis, understanding solubility is paramount for reaction optimization, purification, and product isolation. This guide focuses on this compound, a molecule whose solubility profile is of considerable interest.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The structure of this compound contains both polar and non-polar functionalities, which will influence its solubility in a range of common laboratory solvents.

The key functional groups influencing the solubility of this compound are:

-

Nicotinic Acid Moiety: The pyridine ring and the carboxylic acid group are polar. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxylic acid group can act as both a hydrogen bond donor and acceptor. Nicotinic acid itself is soluble in water.[2]

-

Methylsulfonyl Group: The sulfonyl group (-SO2-) is a highly polar and electron-withdrawing functional group.[3][4] This polarity is expected to enhance the aqueous solubility of the molecule.[3]

Based on these structural features, it is anticipated that this compound will exhibit a degree of solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is likely to be limited.

Experimental Determination of Solubility: A Methodical Approach

Accurate determination of solubility requires robust experimental protocols. Two primary types of solubility measurements are commonly employed in research and development: kinetic and thermodynamic solubility.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to quickly assess the solubility of a large number of compounds.[3][5][6] It measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[3][5][7]

Caption: Workflow for Kinetic Solubility Determination.

This protocol is adapted from established high-throughput screening methodologies.[3][5]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature for 2 hours.

-

Measurement of Light Scattering: Measure the turbidity of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering of the test compound to that of positive (poorly soluble) and negative (highly soluble) controls to determine the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[8][9] This is a more time- and resource-intensive measurement but provides a more accurate and fundamental understanding of the compound's solubility. The most common method for determining thermodynamic solubility is the shake-flask method.[5][8]

Caption: Workflow for Thermodynamic Solubility Determination.

This protocol is based on well-established methodologies for determining equilibrium solubility.[5][8][10]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of each test solvent to the respective vials. A range of common laboratory solvents should be tested, including:

-

Polar Protic: Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Non-Polar: Hexane, Toluene

-

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocols should be summarized in a clear and concise format for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL) |

| Polar Protic | Water | Moderate | To be determined | To be determined |

| Methanol | High | To be determined | To be determined | |

| Ethanol | High | To be determined | To be determined | |

| Polar Aprotic | Acetonitrile | Moderate | To be determined | To be determined |

| DMF | High | To be determined | To be determined | |

| DMSO | Very High | To be determined | To be determined | |

| Non-Polar | Hexane | Low | To be determined | To be determined |

| Toluene | Low | To be determined | To be determined |

The interpretation of the solubility data should consider the interplay of the different functional groups within the this compound molecule and their interactions with the various solvents. For instance, high solubility in polar protic solvents would confirm the dominant role of the polar functionalities in driving the dissolution process.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. grokipedia.com [grokipedia.com]

- 5. [PDF] Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. This compound | 1186663-34-2 [chemicalbook.com]

- 10. 6-Methyl-5-(methylsulfonyl)nicotinic acid CAS#: 2771133-38-9 [chemicalbook.com]

The Strategic Utility of 6-(Methylsulfonyl)pyridine-3-carboxylic Acid in Contemporary Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine carboxylic acid moiety stands as a cornerstone of molecular design, lending its versatile physicochemical properties to a multitude of therapeutic agents.[1][2] Its derivatives have given rise to a wide array of approved drugs for conditions ranging from infectious diseases and cancer to inflammatory disorders.[1] Within this distinguished class of compounds, 6-(methylsulfonyl)pyridine-3-carboxylic acid emerges as a molecule of significant interest. The strategic placement of the electron-withdrawing methylsulfonyl group and the carboxylic acid on the pyridine ring creates a unique electronic and structural profile, positioning it as a valuable building block for the synthesis of targeted therapeutics.

This technical guide offers an in-depth exploration of the known and potential applications of 6-(methylsulfonyl)pyridine-3-carboxylic acid, drawing upon the established biological activities of its structural analogs. We will delve into its likely role in the development of kinase inhibitors for oncology, its potential as a scaffold for other enzyme inhibitors, and provide a scientific rationale for its utility in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their research endeavors.

Chemical Profile and Synthetic Strategy

Molecular Structure and Properties

6-(Methylsulfonyl)pyridine-3-carboxylic acid is characterized by a pyridine ring substituted with a methylsulfonyl group at the 6-position and a carboxylic acid at the 3-position. The presence of the sulfonyl group significantly influences the electron distribution within the pyridine ring, enhancing its capacity for specific molecular interactions. The carboxylic acid provides a crucial handle for forming various derivatives, such as amides and esters, and can participate in key hydrogen bonding interactions with biological targets.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | ChemScene |

| Molecular Weight | 201.20 | ChemScene |

| TPSA (Topological Polar Surface Area) | 84.33 Ų | ChemScene |

| LogP | 0.1833 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

A Plausible Synthetic Pathway

While specific literature detailing the synthesis of 6-(methylsulfonyl)pyridine-3-carboxylic acid is not abundant, a viable synthetic route can be postulated based on established methodologies for analogous pyridine carboxylic acids. A common approach involves the oxidation of a corresponding methyl-substituted pyridine precursor.

Figure 1: A proposed synthetic route for 6-(methylsulfonyl)pyridine-3-carboxylic acid.

Core Application: A Scaffold for Kinase Inhibitors in Oncology

The pyridine carboxylic acid scaffold is a recurring motif in the design of kinase inhibitors.[3] The structural isomer, 6-(methylsulfonyl)-2-pyridinecarboxylic acid, is explicitly noted for its use as an intermediate in the development of kinase inhibitors for cancer treatment.[3] This strongly suggests that 6-(methylsulfonyl)pyridine-3-carboxylic acid possesses similar potential. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4]

Rationale for Kinase Inhibition

The effectiveness of pyridine-based scaffolds in kinase inhibition often stems from their ability to form key interactions within the ATP-binding pocket of the enzyme. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid can form crucial hydrogen bonds with hinge region residues. The methylsulfonyl group can engage in favorable interactions with other regions of the binding site, potentially enhancing both potency and selectivity.

Illustrative Signaling Pathway: The PI3K/Akt/mTOR Pathway

A prominent signaling pathway frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway. Inhibitors targeting kinases within this pathway are of significant therapeutic interest. Derivatives of pyridine carboxylic acids have been explored as inhibitors of lipid kinases such as PIKfyve.[5]

Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Expanding Horizons: Potential in Other Therapeutic Areas

The versatility of the pyridine carboxylic acid scaffold extends beyond kinase inhibition. Structurally related compounds have demonstrated a range of other biological activities, suggesting broader therapeutic potential for derivatives of 6-(methylsulfonyl)pyridine-3-carboxylic acid.

Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[6] The presence of a sulfonamide group is a key feature of many carbonic anhydrase inhibitors. While the methylsulfonyl group is not a sulfonamide, its electronic properties could contribute to binding interactions within the active site of these enzymes.

Antitubercular and Antimicrobial Activity

Pyridine carboxamides have been identified as promising leads for the development of new antitubercular agents.[7] Furthermore, functionalized 2-pyridone-3-carboxylic acids have been evaluated for their antimicrobial activity.[8] The unique electronic and structural features of 6-(methylsulfonyl)pyridine-3-carboxylic acid could be exploited to design novel antibacterial and antifungal compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

The following outlines a generalized experimental workflow for the synthesis and subsequent biological evaluation of derivatives of 6-(methylsulfonyl)pyridine-3-carboxylic acid, using a kinase inhibition assay as an example.

Figure 3: A generalized workflow for the synthesis and biological evaluation of derivatives.

Step-by-Step Protocol: Kinase Inhibition Assay (Example)

-

Compound Preparation: Dissolve the synthesized derivatives of 6-(methylsulfonyl)pyridine-3-carboxylic acid in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Assay Setup: In a microplate, combine the kinase enzyme, a suitable substrate, and ATP.

-

Compound Addition: Add varying concentrations of the test compounds to the wells. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion: A Scaffold with Untapped Potential

While direct and extensive research on 6-(methylsulfonyl)pyridine-3-carboxylic acid is emerging, the wealth of data on its structural analogs provides a strong foundation for its potential as a highly valuable scaffold in drug discovery. Its unique electronic and structural characteristics make it a compelling candidate for the development of novel kinase inhibitors, particularly in the field of oncology. Furthermore, the broader biological activities of the pyridine carboxylic acid class suggest that derivatives of this compound may hold promise in other therapeutic areas, including infectious diseases. The synthetic accessibility and the potential for diverse functionalization underscore its utility for medicinal chemists. As research continues, 6-(methylsulfonyl)pyridine-3-carboxylic acid is poised to become a significant contributor to the development of next-generation targeted therapies.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 7. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety and Handling Guide for 6-(Methylsulfonyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract: 6-(Methylsulfonyl)nicotinic acid, a compound of increasing interest in medicinal chemistry and drug development, presents a unique set of handling and safety challenges. This in-depth technical guide moves beyond standard safety data sheets to provide a comprehensive framework for its safe utilization in a research and development setting. By synthesizing data from structurally analogous compounds and applying principles of chemical safety, this document offers a robust, precautionary approach to handling, storage, and emergency management. Our objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Section 1: The Compound in Focus - Understanding this compound

This compound (CAS No. 1186663-34-2) is a derivative of nicotinic acid, also known as vitamin B3 or niacin[1]. The introduction of a methylsulfonyl group to the pyridine ring significantly alters its physicochemical properties, and potentially, its toxicological profile. Due to its novelty, comprehensive safety data for this specific molecule is not yet widely available. Therefore, this guide establishes a conservative safety protocol by extrapolating from the well-documented profiles of nicotinic acid and related substituted pyridines. The causality behind this approach is rooted in the principle of "safety by analogy," a cornerstone of chemical risk assessment for novel substances.

Physicochemical Properties (Predicted and Analog-Based)

Quantitative data for this compound is limited. The following table summarizes key properties, drawing from data for nicotinic acid and other methylated derivatives as a predictive baseline.

| Property | Predicted/Analog-Based Value | Source/Rationale |

| Molecular Formula | C₇H₇NO₄S | Based on structure |

| Molecular Weight | 201.2 g/mol | Calculated from formula |

| Appearance | White to off-white solid/powder | Analogy with nicotinic acid[2] |

| Melting Point | Not available | Likely higher than nicotinic acid (237°C) due to increased polarity and molecular weight[1] |

| Solubility | Sparingly soluble in water | The sulfonyl group may increase water solubility compared to 6-methylnicotinic acid, but the overall molecule remains largely organic. |

| Stability | Stable under normal laboratory conditions. Light sensitive. | Analogy with nicotinic acid.[2] |

Section 2: Hazard Identification and Risk Assessment - A Precautionary Stance

In the absence of specific toxicological data, we must assume that this compound presents hazards similar to or greater than its parent compound, nicotinic acid. The primary hazards associated with nicotinic acid are eye irritation and potential harm to aquatic life.

GHS Hazard Classification (Anticipated)

Based on data for analogous compounds, the following Globally Harmonized System (GHS) classifications should be anticipated:

-

Eye Irritation (Category 2A) : Causes serious eye irritation[3][4].

-

Skin Irritation (Category 2) : May cause skin irritation[5][6].

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation[6].

-

Acute Aquatic Hazard (Category 3) : Harmful to aquatic life[7].

It is crucial to handle this compound as if it possesses these hazards until empirical data proves otherwise. This self-validating system of assuming a conservative hazard profile ensures a high margin of safety.

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - The First Line of Defense

A multi-layered approach to exposure control is paramount.

Engineering Controls

-

Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk[8][9]. The ventilation system should be regularly maintained and its performance verified.

-

Containment: For procedures with a high potential for aerosolization (e.g., sonication, vortexing), use of a glove box or other closed system is recommended.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement[3]. A face shield should be worn in addition to safety glasses when handling larger quantities or when there is a significant splash hazard.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn[3]. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound. Proper glove removal technique is essential to prevent skin contact.

-

Skin and Body Protection: A lab coat is mandatory[8]. For larger scale operations, chemically resistant aprons or coveralls may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an appropriate particulate filter should be used[3].

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is non-negotiable.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust[3][8].

-

Grounding: For transfers of large quantities of powder, equipment should be grounded to prevent static discharge[10].

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn[7]. Do not eat, drink, or smoke in areas where the compound is handled[10][11].

Storage

-

Container: Store in a tightly closed, light-resistant container[8].

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][6][8].

-

Labeling: Ensure containers are clearly and accurately labeled with the compound name, CAS number, and appropriate hazard warnings.

Section 5: Emergency Procedures - Preparedness and Response

A well-defined emergency plan is a critical component of a comprehensive safety program.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [3][5] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. | [3][5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [3][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. | [3] |

Spill and Leak Response

A structured response to spills is essential to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area and post warning signs.

-

Ventilate: Ensure the area is well-ventilated.

-

Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

-

Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a sealed, labeled container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water.

-

Dispose of Waste: All contaminated materials (including PPE) must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][12]

Caption: Workflow for safe spill response.

Section 6: Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.

-

Chemical Waste: The compound and any contaminated materials should be placed in a designated, sealed, and labeled hazardous waste container.[5][7][8] Disposal must be handled by a licensed waste disposal company in compliance with all applicable regulations.[5][12]

Section 7: Conclusion - A Commitment to Safety

The responsible use of novel chemical entities like this compound is predicated on a proactive and informed approach to safety. This guide provides a foundational framework for its handling, grounded in the established principles of chemical safety and data from analogous compounds. It is incumbent upon every researcher to not only adhere to these guidelines but also to continually seek out new information as it becomes available. A culture of safety is a shared responsibility, and it is through such collective commitment that we can advance scientific discovery without compromising the well-being of our researchers or the environment.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.accentuate.io [cdn.accentuate.io]

- 9. chemicea.com [chemicea.com]

- 10. chemos.de [chemos.de]

- 11. lobachemie.com [lobachemie.com]

- 12. aksci.com [aksci.com]

A Researcher's Guide to Sourcing 6-(Methylsulfonyl)nicotinic Acid: From Supplier Qualification to In-House Verification

Introduction: The Critical Role of Starting Material in Research and Development

Part 1: Identifying and Qualifying Commercial Suppliers

The initial step in sourcing any chemical intermediate is the identification of reputable suppliers. A simple web search will yield several potential vendors; however, a discerning scientist must look beyond mere availability. The goal is to establish a partnership with a supplier who can provide not only the material but also the assurance of quality and transparency.

Key Supplier Evaluation Criteria:

-

Transparency and Documentation: A trustworthy supplier will provide comprehensive documentation for their products. This includes, at a minimum, a Safety Data Sheet (SDS) and a Certificate of Analysis (CoA) for each batch. While many suppliers list a purity specification (e.g., >98%), the availability of a representative CoA is a key indicator of transparency.

-

Product Specifications: Scrutinize the product specifications. Look for details on the analytical methods used to determine purity (e.g., HPLC, NMR). The absence of this information should be a red flag.

-

Consistency of Supply: For long-term research projects, the ability of a supplier to provide consistent quality across different batches is crucial. Inquire about their batch-to-batch consistency and quality control processes.

-

Technical Support: A knowledgeable technical support team can be an invaluable resource. They should be able to answer questions about the product's stability, solubility, and handling.

Workflow for Supplier Qualification

The process of qualifying a new supplier can be visualized as a structured workflow to ensure that all critical aspects are considered before a purchase is made.

Commercial Suppliers of 6-(Methylsulfonyl)nicotinic Acid

The following table summarizes publicly available information for commercial suppliers of this compound (CAS 1186663-34-2). It is important to note that while purity is often stated, the public availability of a comprehensive Certificate of Analysis is limited, and direct inquiry is recommended.

| Supplier | Stated Purity | Availability of CoA | Comments |

| Parchem | Not specified on product page[1] | Available upon request | A well-established supplier of specialty chemicals. Direct inquiry for specifications is necessary.[1] |

| ChemicalBook | Not specified | Lists multiple suppliers[2] | A platform that aggregates data from various suppliers. Purity and documentation will vary by the end-supplier.[2] |

| CymitQuimica | 98%[3] | Not publicly available | Provides a specific purity value, which is a positive indicator.[3] |

| Apollo Scientific | Not specified on product page[4] | Available upon request | A UK-based supplier with a focus on research chemicals.[4] |

| Fluorochem | Not specified on product page[5] | Available upon request | Another UK-based supplier specializing in fluorinated compounds and other intermediates.[5] |

Part 2: The Imperative of In-House Analytical Validation

While a supplier's Certificate of Analysis provides a baseline for quality, it is a critical scientific practice to independently verify the identity and purity of key reagents. This self-validating system is the cornerstone of trustworthy and reproducible research. The level of validation required will depend on the intended application; early-stage discovery may require only identity confirmation, while later-stage development will necessitate comprehensive purity analysis.

Core Analytical Techniques for Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The observed chemical shifts, coupling constants, and integration should be consistent with the structure of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification of purity.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS), mass spectrometry provides highly sensitive and specific confirmation of the molecular weight of the compound.

Experimental Protocol: A Starting Point for HPLC Method Development

Objective: To develop a reverse-phase HPLC method for the purity assessment of this compound.

Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or another suitable buffer component)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation:

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Rationale: A simple acidic mobile phase is often effective for the analysis of acidic compounds like nicotinic acid derivatives on a C18 column. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a small amount of mobile phase B, then dilute with mobile phase A) in a 100 mL volumetric flask.

-

This will create a stock solution of approximately 100 µg/mL. Prepare a series of dilutions for linearity assessment.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 265 nm (based on the chromophore of nicotinic acid, may require optimization)[6]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Rationale: A gradient elution is chosen to ensure that any impurities with a wide range of polarities are eluted from the column.

-

-

Method Validation Parameters (ICH Q2(R1) as a Guideline):

-

Specificity: Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.

-

Linearity: Analyze a series of standard solutions over a defined concentration range (e.g., 1-100 µg/mL) and plot the peak area against concentration. A correlation coefficient (R²) of >0.999 is desirable.

-

Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or a known matrix.

-

Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Workflow for In-House Analytical Verification

The following diagram illustrates the logical flow of in-house verification for a newly acquired batch of this compound.

Conclusion: A Foundation of Quality for Innovative Research

The sourcing and qualification of a chemical intermediate like this compound is not a trivial administrative task; it is an integral part of the scientific process. By adopting a rigorous, evidence-based approach to supplier selection and implementing a self-validating system of in-house quality control, researchers can build a solid foundation for their experimental work. This diligence ensures that the insights and discoveries generated are based on the intrinsic properties of the molecule under investigation, rather than being confounded by impurities or inconsistencies in the starting material. As senior scientists, it is our responsibility to champion these principles of scientific integrity, ensuring the reliability and reproducibility of our contributions to the advancement of drug discovery and development.

References

- 1. parchem.com [parchem.com]

- 2. This compound CAS#: 1186663-34-2 [chemicalbook.com]

- 3. CAS: 1186663-34-2 | CymitQuimica [cymitquimica.com]

- 4. 1186663-34-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 1186663-34-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. pickeringlabs.com [pickeringlabs.com]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-(Methylsulfonyl)nicotinic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 6-(methylsulfonyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. This guide emphasizes the chemical principles and practical considerations necessary for a successful synthesis, ensuring both high yield and purity of the final product. The synthesis is presented as a two-step process commencing with the commercially available 6-chloronicotinic acid.

Introduction

This compound is a valuable heterocyclic compound, the structure of which incorporates both a pyridine carboxylic acid and a methylsulfonyl group. This combination of functional groups makes it an attractive intermediate for the synthesis of a variety of biologically active molecules. The sulfone moiety, in particular, is a common structural motif in medicinal chemistry, often imparting improved metabolic stability and receptor binding affinity. This guide details a reliable and reproducible two-step synthesis beginning from 6-chloronicotinic acid, involving a nucleophilic aromatic substitution followed by an oxidation reaction.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from 6-chloronicotinic acid. The first step is a nucleophilic aromatic substitution reaction where the chloro group at the 6-position of the pyridine ring is displaced by a methylthio group using sodium thiomethoxide. The resulting intermediate, 6-(methylthio)nicotinic acid, is then oxidized in the second step to the desired this compound using meta-chloroperoxybenzoic acid (m-CPBA).

DOT Diagram of the Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 6-(Methylthio)nicotinic Acid

Principle and Rationale

This step employs a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the thiomethoxide nucleophile.[1][2] Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium thiomethoxide and facilitates the reaction.

Experimental Protocol

Materials:

-

6-Chloronicotinic acid

-

Sodium thiomethoxide

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add 6-chloronicotinic acid (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium thiomethoxide (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the mixture to a pH of approximately 3-4 with 1M hydrochloric acid. This will protonate the carboxylate and precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 6-(methylthio)nicotinic acid.[3]

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Part 2: Synthesis of this compound

Principle and Rationale

The second step involves the oxidation of the sulfide intermediate to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this transformation.[4][5][6] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at room temperature. The use of at least two equivalents of m-CPBA ensures the complete oxidation of the sulfide to the sulfone, avoiding the formation of the sulfoxide intermediate.[7][8]

Experimental Protocol

Materials:

-

6-(Methylthio)nicotinic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-(methylthio)nicotinic acid (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-